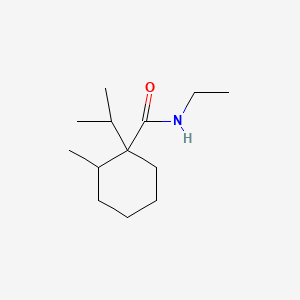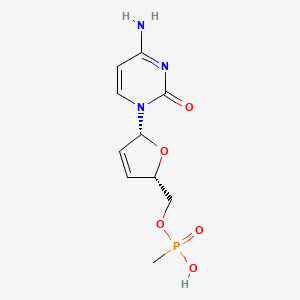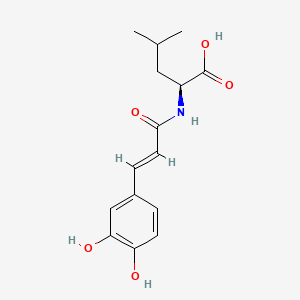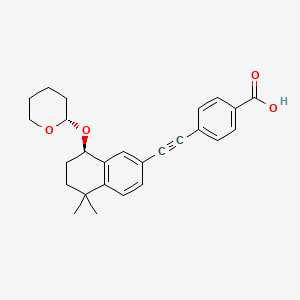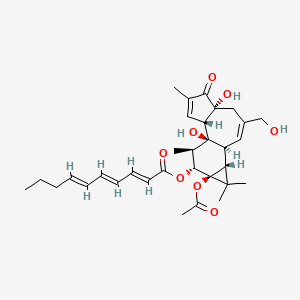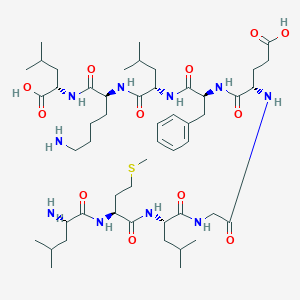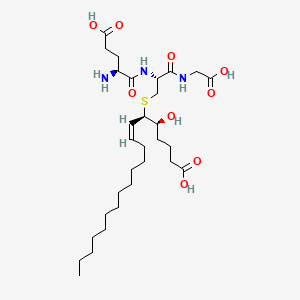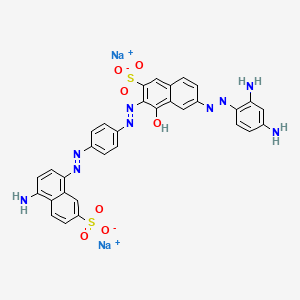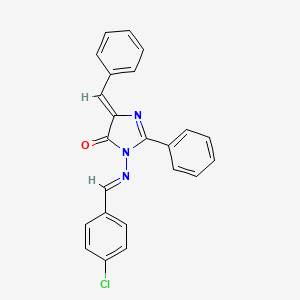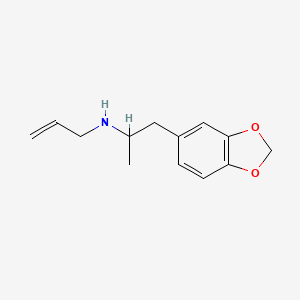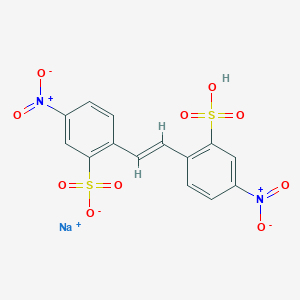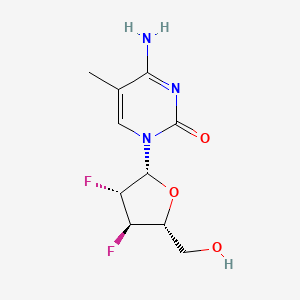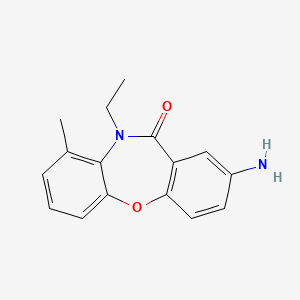
2-Amino-10-ethyl-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
clozapine , is an important psychoactive compound. It belongs to the class of atypical antipsychotic drugs. Clozapine is primarily used to treat schizophrenia and other psychotic disorders. Unlike typical antipsychotics, it has a unique pharmacological profile with minimal extrapyramidal side effects.
Preparation Methods
Synthetic Routes::
Heterocyclization Method:
Reductive Amination:
- Clozapine is industrially produced through optimized synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Oxidation: Clozapine can undergo oxidation reactions, leading to its N-oxide metabolite.
Reduction: Reduction of the nitro group in clozapine forms the corresponding amino compound.
Substitution: Halogenation reactions can modify the chloro substituent.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various halogenating agents.
Major Products: N-oxide metabolite and reduced clozapine.
Scientific Research Applications
Clozapine has diverse applications:
Psychiatry: Treatment of schizophrenia, especially in refractory cases.
Biology: Studying neurotransmitter receptors (e.g., dopamine, serotonin) due to its receptor-binding profile.
Medicine: Managing treatment-resistant schizophrenia and reducing suicidal behavior.
Industry: As a reference compound for developing newer antipsychotic drugs.
Mechanism of Action
- Clozapine’s mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.
- It also affects other neurotransmitter systems, leading to its unique efficacy and side effect profile.
Comparison with Similar Compounds
Similar Compounds: Other atypical antipsychotics like risperidone, olanzapine, and quetiapine.
Uniqueness: Clozapine’s superior efficacy in treatment-resistant cases and its lower risk of extrapyramidal side effects set it apart.
: Kane, J., Honigfeld, G., Singer, J., & Meltzer, H. (1988). Clozapine for the treatment-resistant schizophrenic: a double-blind comparison with chlorpromazine. Archives of General Psychiatry, 45(9), 789-796. : Meltzer, H. Y. (1992). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 6(1), 13-21. : Baldessarini, R. J., & Frankenburg, F. R. (1991). Clozapine: a novel antipsychotic agent. New England Journal of Medicine, 324(11), 746-754.
Properties
CAS No. |
140412-93-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
8-amino-5-ethyl-4-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-15-10(2)5-4-6-14(15)20-13-8-7-11(17)9-12(13)16(18)19/h4-9H,3,17H2,1-2H3 |
InChI Key |
MDUVTBXIIMXLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


